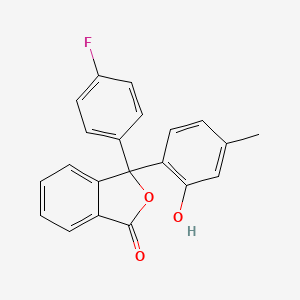

3-(4-Fluorophenyl)-3-(2-hydroxy-4-methylphenyl)-2-benzofuran-1(3H)-one

Description

Properties

CAS No. |

148238-44-2 |

|---|---|

Molecular Formula |

C21H15FO3 |

Molecular Weight |

334.3 g/mol |

IUPAC Name |

3-(4-fluorophenyl)-3-(2-hydroxy-4-methylphenyl)-2-benzofuran-1-one |

InChI |

InChI=1S/C21H15FO3/c1-13-6-11-18(19(23)12-13)21(14-7-9-15(22)10-8-14)17-5-3-2-4-16(17)20(24)25-21/h2-12,23H,1H3 |

InChI Key |

OJORFUCIMFFMJE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=C(C=C4)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-3-(2-hydroxy-4-methylphenyl)-2-benzofuran-1(3H)-one typically involves the following steps:

Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of Substituents: The 4-fluorophenyl and 2-hydroxy-4-methylphenyl groups can be introduced through various substitution reactions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.

Reduction: Reduction reactions could target the carbonyl group in the benzofuran ring.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents, etc.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

Medicine: Potential use in drug development.

Industry: Could be used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-3-(2-hydroxy-4-methylphenyl)-2-benzofuran-1(3H)-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pharmacological and physicochemical properties of benzofuranones are highly dependent on substituent groups. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Pharmacological Comparison of Benzofuranone Derivatives

Pharmacological Activity

- Antimicrobial Potential: Fluorophenyl-substituted benzofuranones, such as the target compound, share structural similarities with 3-Oxocitalopram, a metabolite with documented pharmacological activity . highlights that fluorophenyl- and chlorophenyl-substituted quinazolinones exhibit antibacterial activity against Proteus vulgaris and Bacillus subtilis, suggesting that the fluorophenyl group may enhance antimicrobial efficacy .

- Antitumor and Anti-HIV Activity: Analogs like fuscinarin (anti-HIV) and noscapine (antitumor) demonstrate that substitutions on the benzofuranone core critically influence activity. The pyrazole-substituted analog in and may exhibit similar diversity .

Physicochemical and Crystallographic Properties

- Hydrogen Bonding and Solubility: The target compound’s hydroxy and fluorophenyl groups may facilitate hydrogen bonding, akin to the N–H⋯O interactions observed in the pyrazole-substituted benzofuranone (). Such interactions can enhance solubility and bioavailability .

- Crystal Packing: In 3-(3,4-dimethyl-anilino)-2-benzofuran-1(3H)-one, π–π stacking and C–H⋯π interactions stabilize the crystal structure. Similar interactions may occur in the target compound, affecting its solid-state stability .

Drug Sensitivity and Resistance

The target compound is marked as drug-sensitive (), aligning with fluorophenyl-substituted derivatives like 3-Oxocitalopram . In contrast, compounds with bulkier substituents (e.g., phosphonooxy groups in ) may exhibit reduced permeability or resistance .

Biological Activity

3-(4-Fluorophenyl)-3-(2-hydroxy-4-methylphenyl)-2-benzofuran-1(3H)-one is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C18H16FNO3

- Molecular Weight : 315.33 g/mol

The presence of the fluorophenyl and hydroxy-methylphenyl groups suggests potential interactions with biological targets, enhancing its pharmacological profile.

Antibacterial Activity

Studies have evaluated the antibacterial properties of various benzofuran derivatives, including this compound. The compound has shown significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 0.015 mg/mL |

| E. coli | 0.025 mg/mL | |

| Klebsiella pneumoniae | 0.030 mg/mL |

These results indicate that the compound possesses promising antibacterial properties, potentially due to the electron-withdrawing effects of the fluorine atom enhancing its interaction with bacterial cell membranes.

Antifungal Activity

The antifungal properties of this compound were also assessed, particularly against common fungal pathogens such as Candida albicans and Aspergillus niger.

Table 2: Antifungal Activity Data

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | C. albicans | 0.020 mg/mL |

| A. niger | 0.035 mg/mL |

The compound exhibited effective antifungal activity, which could be attributed to its ability to disrupt fungal cell wall synthesis.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of benzofuran derivatives, including the target compound. Research on similar compounds has shown that they can induce apoptosis in cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study conducted on human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells demonstrated that derivatives of benzofuran compounds have significant cytotoxic effects.

Table 3: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15 µM |

| HCT-116 | 18 µM |

The results indicate that this compound can effectively inhibit cancer cell proliferation, suggesting a mechanism involving the induction of apoptosis through mitochondrial pathways.

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The hydroxy group may interact with active sites on enzymes involved in bacterial and fungal metabolism.

- Disruption of Membrane Integrity : The lipophilic nature of the benzofuran ring may facilitate membrane penetration, leading to cell lysis.

- Induction of Apoptosis : In cancer cells, the compound may activate apoptotic pathways by modulating mitochondrial membrane potential and caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.